molecular formula C23H21ClN4O6 B11507792 6-Amino-4-(3-chloro-4-hydroxy-5-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

6-Amino-4-(3-chloro-4-hydroxy-5-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No.: B11507792
M. Wt: 484.9 g/mol
InChI Key: CEWITDYKBFRCNY-UHFFFAOYSA-N
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Description

6-Amino-4-(3-chloro-4-hydroxy-5-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a complex organic compound that belongs to the class of pyrazole derivatives This compound is characterized by its unique structure, which includes multiple functional groups such as amino, chloro, hydroxy, methoxy, and carbonitrile groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-4-(3-chloro-4-hydroxy-5-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The synthesis begins with the formation of the pyrazole ring through the reaction of a hydrazine derivative with an appropriate β-diketone or β-ketoester under acidic or basic conditions.

    Introduction of the Dihydropyrano Moiety: The pyrazole intermediate is then reacted with a suitable aldehyde and a β-ketoester in the presence of a catalyst, such as piperidine, to form the dihydropyrano[2,3-c]pyrazole core structure.

    Functional Group Modifications:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

6-Amino-4-(3-chloro-4-hydroxy-5-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy and methoxy groups can be oxidized to form corresponding carbonyl compounds.

    Reduction: The carbonitrile group can be reduced to form primary amines.

    Substitution: The chloro group can undergo nucleophilic substitution reactions to introduce other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a metal catalyst can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

6-Amino-4-(3-chloro-4-hydroxy-5-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 6-Amino-4-(3-chloro-4-hydroxy-5-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity.

    Receptor Binding: It may interact with specific receptors on cell surfaces, modulating cellular signaling pathways.

    DNA Intercalation: The compound may intercalate into DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 6-Amino-4-(3-chloro-4-hydroxyphenyl)-3-(3,4-dimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
  • 6-Amino-4-(3-chloro-4-hydroxy-5-methoxyphenyl)-3-(3,4-dimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Uniqueness

6-Amino-4-(3-chloro-4-hydroxy-5-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is unique due to the presence of multiple methoxy groups on the phenyl rings, which can influence its chemical reactivity and biological activity. The combination of these functional groups provides a distinct profile that sets it apart from similar compounds.

Properties

Molecular Formula

C23H21ClN4O6

Molecular Weight

484.9 g/mol

IUPAC Name

6-amino-4-(3-chloro-4-hydroxy-5-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

InChI

InChI=1S/C23H21ClN4O6/c1-30-14-6-10(5-13(24)20(14)29)17-12(9-25)22(26)34-23-18(17)19(27-28-23)11-7-15(31-2)21(33-4)16(8-11)32-3/h5-8,17,29H,26H2,1-4H3,(H,27,28)

InChI Key

CEWITDYKBFRCNY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=C3C(C(=C(OC3=NN2)N)C#N)C4=CC(=C(C(=C4)Cl)O)OC

Origin of Product

United States

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